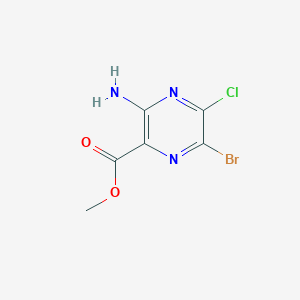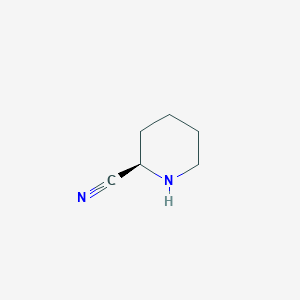
1,3,5-trimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethylpiperidine is an organic compound with the molecular formula C8H17N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of three methyl groups attached to the nitrogen-containing ring at positions 1, 3, and 5. It is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trimethylpiperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3,5-trimethylhexahydro-1,3,5-triazine with a reducing agent can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of pyridine derivatives. This process is carried out in the presence of a catalyst, such as molybdenum disulfide, under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
1,3,5-Trimethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, including drugs with analgesic and anti-inflammatory properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-trimethylpiperidine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, which lacks the three methyl groups.
2,6-Dimethylpiperidine: A similar compound with methyl groups at positions 2 and 6.
4-Methylpiperidine: A derivative with a single methyl group at position 4.
Uniqueness
1,3,5-Trimethylpiperidine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacological properties compared to other piperidine derivatives .
Propiedades
Número CAS |
14446-76-5 |
|---|---|
Fórmula molecular |
C8H17N |
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
(3R,5S)-1,3,5-trimethylpiperidine |
InChI |
InChI=1S/C8H17N/c1-7-4-8(2)6-9(3)5-7/h7-8H,4-6H2,1-3H3/t7-,8+ |
Clave InChI |
IGJDIGJIINCEDE-OCAPTIKFSA-N |
SMILES |
CC1CC(CN(C1)C)C |
SMILES isomérico |
C[C@@H]1C[C@@H](CN(C1)C)C |
SMILES canónico |
CC1CC(CN(C1)C)C |
Key on ui other cas no. |
16544-52-8 27644-32-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















